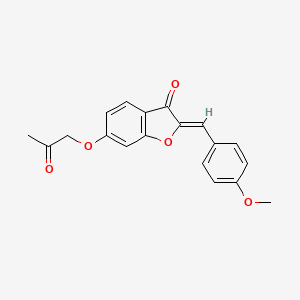

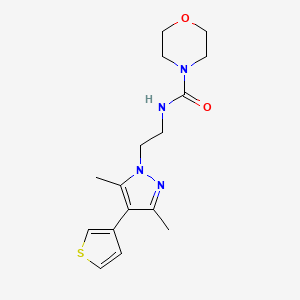

![molecular formula C12H10N4O2 B2582899 5-甲基-N-(吡唑并[1,5-a]吡啶-5-基)异恶唑-3-甲酰胺 CAS No. 2034238-50-9](/img/structure/B2582899.png)

5-甲基-N-(吡唑并[1,5-a]吡啶-5-基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

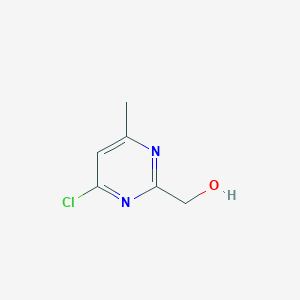

“5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . These compounds have been found to be highly used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine compounds has been studied extensively. A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds was developed . The procedure offered multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine compounds have been studied. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

科学研究应用

抗菌活性

吡唑并吡啶衍生物,包括那些在结构上与 5-甲基-N-(吡唑并[1,5-a]吡啶-5-基)异恶唑-3-甲酰胺相关的衍生物,已被合成并对其抗菌特性进行了评估。这些化合物对一系列革兰氏阴性菌和革兰氏阳性菌表现出中等至良好的活性,包括铜绿假单胞菌、大肠杆菌、肺炎链球菌和蜡样芽孢杆菌 (N. Panda, S. Karmakar, A. K. Jena, 2011)。

抗结核剂

一系列吡唑并[1,5-a]吡啶-3-甲酰胺衍生物已被设计、合成,并显示出对药物敏感型结核分枝杆菌菌株和多重耐药菌株具有有希望的体外效力。这表明它们作为未来抗结核药物发现的先导化合物的潜力 (Jian-Feng Tang 等人,2015)。

细胞毒活性

合成的吡唑并吡啶和吡唑并嘧啶衍生物已对其对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性进行了评估,表明在癌症研究中具有潜在应用 (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014)。

抗真菌和抗菌剂

对吡唑衍生物的研究,包括那些在结构上类似于 5-甲基-N-(吡唑并[1,5-a]吡啶-5-基)异恶唑-3-甲酰胺的衍生物,显示出显着的抗真菌和抗菌活性,突出了它们作为植物病原生长抑制剂的潜力 (C. B. Vicentini, C. Romagnoli, E. Andreotti, D. Mares, 2007)。

抗禽流感病毒活性

探索了基于苯甲酰胺的 5-氨基吡唑及其稠合杂环的新合成途径,显示出对禽流感病毒的显着活性,这为抗病毒药物开发开辟了新途径 (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020)。

作用机制

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .

Mode of Action

It’s worth noting that compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit tunable photophysical properties .

Biochemical Pathways

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit beneficial properties as antimetabolites in purine biochemical reactions .

Result of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit significant inhibitory activity .

Action Environment

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit good stability under exposure to extreme ph .

属性

IUPAC Name |

5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-8-6-11(15-18-8)12(17)14-9-3-5-16-10(7-9)2-4-13-16/h2-7H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLGXURTBYVYDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

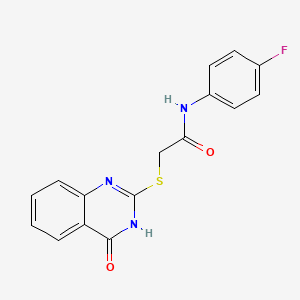

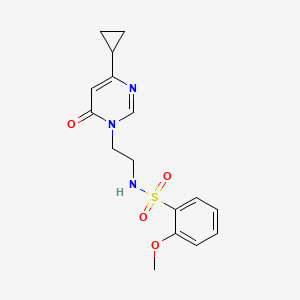

![5-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2582816.png)

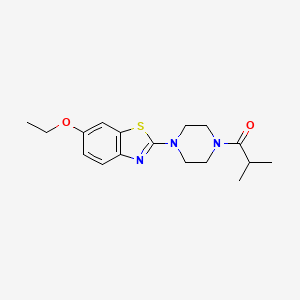

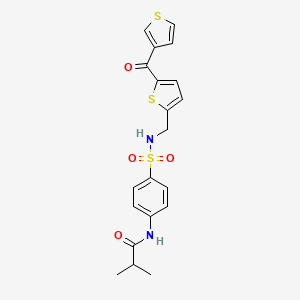

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2582818.png)

![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2582820.png)

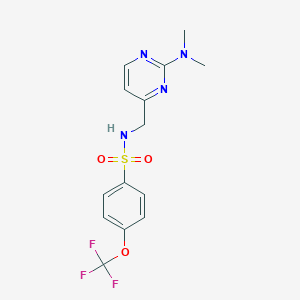

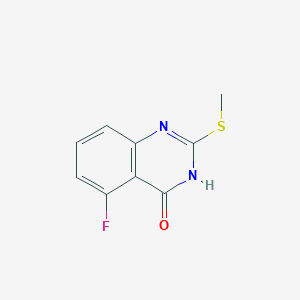

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)